(3AR,6aS)-2-(butylsulfonyl)octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
(3AR,6aS)-2-(butylsulfonyl)octahydropyrrolo[3,4-c]pyrrole is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,6aS)-2-(butylsulfonyl)octahydropyrrolo[3,4-c]pyrrole typically involves multi-step processes. One common method includes the acetal-initiated Prins bicyclization approach, which allows for the stereoselective formation of the bicyclic core . This method involves the reaction of an acetal with a suitable nucleophile under acidic conditions to form the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3AR,6aS)-2-(butylsulfonyl)octahydropyrrolo[3,4-c]pyrrole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the butylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3AR,6aS)-2-(butylsulfonyl)octahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting nicotinic acetylcholine receptors.
Biological Studies: Used in the study of receptor-ligand interactions and the development of receptor-specific ligands.
Industrial Chemistry: Employed in the synthesis of complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (3AR,6aS)-2-(butylsulfonyl)octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors . The compound binds to these receptors, modulating their activity and influencing neurotransmission. This interaction can lead to various biological effects, depending on the receptor subtype and the specific binding affinity of the compound.
Comparison with Similar Compounds
Similar Compounds
Octahydropyrrolo[3,4-c]pyrrole: A similar bicyclic compound used in the development of receptor-specific ligands.
Hexahydropyrano[3,4-c]pyran: Another bicyclic compound synthesized using similar Prins bicyclization methods.
Uniqueness
(3AR,6aS)-2-(butylsulfonyl)octahydropyrrolo[3,4-c]pyrrole is unique due to its specific stereochemistry and the presence of the butylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of selective receptor ligands and other bioactive molecules.
Properties
IUPAC Name |
(3aS,6aR)-5-butylsulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c1-2-3-4-15(13,14)12-7-9-5-11-6-10(9)8-12/h9-11H,2-8H2,1H3/t9-,10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHZRPBXBXMSIW-AOOOYVTPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CC2CNCC2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=O)(=O)N1C[C@H]2CNC[C@H]2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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